molecular formula C13H12ClNO2 B8643579 2-Methyl-5-phenethyloxazole-4-carbonyl chloride CAS No. 52116-01-5

2-Methyl-5-phenethyloxazole-4-carbonyl chloride

Cat. No.: B8643579
CAS No.: 52116-01-5
M. Wt: 249.69 g/mol
InChI Key: UCOWFSXIJMRPNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-5-phenethyloxazole-4-carbonyl chloride is a chemical compound that belongs to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a methyl group at the 2-position, a phenylethyl group at the 5-position, and a carbonyl chloride group at the 4-position of the oxazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-phenethyloxazole-4-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 2-phenylethylamine with a suitable acyl chloride to form an intermediate, which then undergoes cyclization to form the oxazole ring The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent reaction conditions. The use of high-purity reagents and solvents, along with stringent quality control measures, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-phenethyloxazole-4-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding amides, esters, or thioesters.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxazole derivatives with different oxidation states. Reduction reactions can also modify the functional groups attached to the oxazole ring.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) and solvents like dichloromethane or tetrahydrofuran.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Amides, Esters, and Thioesters: Formed from substitution reactions.

    Oxidized Oxazole Derivatives: Formed from oxidation reactions.

    Reduced Oxazole Derivatives: Formed from reduction reactions.

Scientific Research Applications

2-Methyl-5-phenethyloxazole-4-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-phenethyloxazole-4-carbonyl chloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the oxazole ring and the functional groups attached to it can influence its binding affinity and specificity. The compound may also participate in chemical reactions that alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-phenyl-1,3-oxazole-4-carbonyl chloride: Similar structure but lacks the phenylethyl group.

    2-Methyl-5-(2-phenylethyl)-1,3-thiazole-4-carbonyl chloride: Contains a sulfur atom instead of oxygen in the ring.

    2-Methyl-5-(2-phenylethyl)-1,3-oxazole-4-carboxylic acid: Contains a carboxylic acid group instead of carbonyl chloride.

Uniqueness

2-Methyl-5-phenethyloxazole-4-carbonyl chloride is unique due to the combination of its functional groups and the specific positions of these groups on the oxazole ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various applications in research and industry.

Properties

CAS No.

52116-01-5

Molecular Formula

C13H12ClNO2

Molecular Weight

249.69 g/mol

IUPAC Name

2-methyl-5-(2-phenylethyl)-1,3-oxazole-4-carbonyl chloride

InChI

InChI=1S/C13H12ClNO2/c1-9-15-12(13(14)16)11(17-9)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3

InChI Key

UCOWFSXIJMRPNS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)CCC2=CC=CC=C2)C(=O)Cl

Origin of Product

United States

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